5‑Lipoxygenase Inhibitory Selectivity vs. Soluble Epoxide Hydrolase: A Dual‑Target Profiling Advantage
In a head-to-head curated dataset, Ethyl 3-(naphthalen-1-yl)prop-2-enoate exhibits >10‑fold selectivity for inhibition of human recombinant 5‑LOX over human sEH, a profile that contrasts with many dual LOX/sEH inhibitors which often show more balanced inhibition. The closely related naphthalene target BDBM50620383, by comparison, displays an IC₅₀ of 1.00×10³ nM against 5‑LOX and 13 nM against sEH, representing a ~77‑fold difference in target preference that is characteristic of a narrow structure–activity relationship series [1][2].
| Evidence Dimension | 5‑LOX vs. sEH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (5‑LOX) and > 10,000 nM (sEH) for BDBM50591538 (CAS 98978‑43‑9); IC₅₀ 1,000 nM (5‑LOX) and 13 nM (sEH) for BDBM50620383 (a structural analog) |
| Comparator Or Baseline | BDBM50620383 (aryl‑urea naphthalene analog, CHEMBL5407621) IC₅₀ 1,000 nM (5‑LOX), IC₅₀ 13 nM (sEH) |
| Quantified Difference | BDBM50591538: less potent but more selective over sEH; BDBM50620383: 77‑fold more potent at sEH than at 5‑LOX. The parent compound defines a distinct selectivity node within the SAR landscape. |
| Conditions | Inhibition of human recombinant 5‑LOX expressed in E. coli BL21(DE3) assessed as reduction in LTB₄ and 5‑HETE; inhibition of human recombinant sEH expressed in baculovirus‑infected Sf9 insect cells assessed via PHOME substrate. Data sourced from ChEMBL‑curated BindingDB assay records. |
Why This Matters
A differential selectivity window between 5‑LOX and sEH, even at modest potency, provides a starting scaffold for medicinal chemists seeking to avoid on‑target sEH liabilities common to many naphthalene‑based inhibitors.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807), monomer data for Ethyl 3-(naphthalen-1-yl)prop-2-enoate. BindingDB.org. View Source
- [2] BindingDB. BDBM50620383 (CHEMBL5407621), monomer data for a structural analog. BindingDB.org. View Source
